N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole compounds often involves the use of coupling reagents . The structure of the synthesized compounds can be elucidated by spectral data .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
TETA has been used in a variety of scientific research applications, including as a chelating agent for metal ions, a fluorescent probe for the detection of DNA, and a potential anti-cancer agent. TETA has also been shown to have antioxidant properties, making it a useful tool in the study of oxidative stress and its effects on cellular function.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of targets, including enzymes and receptors, in biological systems .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Advantages and Limitations for Lab Experiments
One of the main advantages of using TETA in lab experiments is its ability to chelate metal ions, which can be useful in the study of various biological processes. TETA is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of TETA is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of TETA, including its potential use as an anti-cancer agent, its role in the modulation of oxidative stress, and its use as a chelating agent for metal ions in various biological systems. Additionally, further research is needed to explore the potential toxic effects of TETA and to develop new synthetic methods for its production.
Synthesis Methods
TETA can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with acrylonitrile, followed by catalytic hydrogenation and dehydration. The resulting product is TETA, which can be purified through recrystallization.
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-8(11)9-4-3-7-5-12-6-10-7/h2,5-6H,1,3-4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYADCSKCWBFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CSC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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